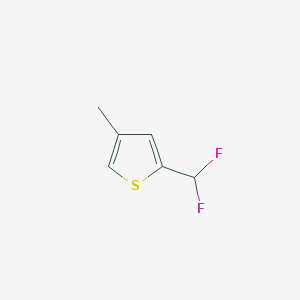
2-(Difluoromethyl)-4-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-methylthiophene is an organosulfur compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group at the 2-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methylthiophene typically involves the introduction of the difluoromethyl group into a pre-formed thiophene ring. One common method is the difluoromethylation of 4-methylthiophene using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide, and a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, including the use of transition metal catalysts, can also be employed to facilitate the difluoromethylation reaction under milder conditions and with higher selectivity.
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-4-methylthiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiophene ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated thiophenes.
科学研究应用
2-(Difluoromethyl)-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable probe in biochemical studies, especially in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and electronic properties.
作用机制
The mechanism by which 2-(Difluoromethyl)-4-methylthiophene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the presence of the thiophene ring can facilitate π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
相似化合物的比较
2-(Trifluoromethyl)-4-methylthiophene: Similar structure but with a trifluoromethyl group, which can lead to different reactivity and properties.
2-(Difluoromethyl)-5-methylthiophene: Positional isomer with the methyl group at the 5-position, affecting its chemical behavior and applications.
2-(Difluoromethyl)thiophene: Lacks the methyl group, which can influence its reactivity and interaction with other molecules.
Uniqueness: 2-(Difluoromethyl)-4-methylthiophene is unique due to the specific positioning of the difluoromethyl and methyl groups, which confer distinct electronic and steric properties. These features can significantly impact the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H6F2S |
|---|---|
分子量 |
148.18 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4-methylthiophene |
InChI |
InChI=1S/C6H6F2S/c1-4-2-5(6(7)8)9-3-4/h2-3,6H,1H3 |
InChI 键 |
MRJFFVQKKRYSGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)







![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)


